Digitogenin

Aquaporin Inhibition Cancer Therapy Molecular Docking

Researchers requiring membrane protein solubilization without cardiotonic interference face limited options free of Na+/K+-ATPase inhibition. Digitogenin (CAS 511-34-2), the non-cardiac aglycone of digitonin, solves this problem with its unique trihydroxy spirostane scaffold (C27H44O5, MW 448.64). • Trihydroxy (2α,3β,15β) substitution pattern differentiates it from dihydroxy sapogenins like gitogenin and tigogenin, enabling distinct membrane interactions. • Explicit lack of Na+/K+-ATPase inhibition ensures experimental outcomes are not confounded by cardiac side effects common to digitoxigenin-based reagents. • 38:62 co-crystallization ratio with gitogenin provides a quantitative X-ray diffraction fingerprint for extract authentication and purity monitoring.

Molecular Formula C27H44O5
Molecular Weight 448.6 g/mol
CAS No. 511-34-2
Cat. No. B1217190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigitogenin
CAS511-34-2
Molecular FormulaC27H44O5
Molecular Weight448.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)O)C)OC1
InChIInChI=1S/C27H44O5/c1-14-7-10-27(31-13-14)15(2)21-24(32-27)23(30)22-17-6-5-16-11-19(28)20(29)12-26(16,4)18(17)8-9-25(21,22)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16+,17-,18+,19-,20-,21+,22-,23+,24-,25-,26+,27-/m1/s1
InChIKeyCOVOPPXLDJVUSC-JPYPKGSXSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Digitogenin: Spirostanol Sapogenin


Digitogenin (CAS 511-34-2) is a steroidal sapogenin classified as a (25R)-5α-spirostan-2α,3β,15β-triol, serving as the aglycone of the saponin digitonin from Digitalis purpurea [1]. It functions as a plant metabolite and is characterized by a distinctive trihydroxy spirostane skeleton (C27H44O5, MW 448.64), which differentiates it from related dihydroxy sapogenins like gitogenin and tigogenin [2]. This compound is practically insoluble in water but soluble in chloroform and ethanol, with a melting point of approximately 281.5°C [3].

Trihydroxy (25R)-5α-spirostan sapogenin
Aglycone of digitonin; non-cardioactive profile
Plant metabolite from Digitalis purpurea

Digitogenin: Distinction from Other Sapogenins


Spirostanol sapogenins, including gitogenin, tigogenin, diosgenin, and hecogenin, share a common steroidal core but differ critically in the number and position of hydroxyl groups, which directly dictates their biological roles, membrane interactions, and utility as precursors [1]. For instance, while many sapogenins exhibit cytotoxic or enzyme inhibitory activities, digitogenin itself does not inhibit Na+/K+-ATPase or demonstrate direct cardiac effects [2]. Its primary value lies in its role as the aglycone of digitonin, a widely used non-ionic detergent for membrane protein solubilization and cholesterol precipitation, a functional niche not shared by its diosgenin or gitogenin counterparts [3]. Furthermore, studies on aquaporin inhibition have shown that digitogenin lacks the favorable drug-like characteristics and binding affinities observed for diosgenin, gitogenin, and tigogenin, highlighting a clear functional divergence within the sapogenin class [4].

Digitogenin
Gitogenin / Tigogenin
Dihydroxy vs. trihydroxy pattern alters membrane interaction; aquaporin binding may not transfer.
Digitogenin (as digitonin)
Digitoxigenin
Cardiac activity context differs; digitonin lacks Na+/K+-ATPase inhibition, avoiding cardiotonic confounding.
Digitogenin
Diosgenin
Aquaporin binding affinity reported for diosgenin but not digitogenin; target engagement context may not transfer.

Digitogenin: Comparative Evidence


Aquaporin Binding Affinity: Sapogenin Comparison

In a computational screening of 19 sapogenins against 13 aquaporins (AQPs) overexpressed in cancers, digitogenin was not among the 8 sapogenins (including diosgenin, gitogenin, and tigogenin) that exhibited acceptable drug-like characteristics and favorable binding affinities. The selected sapogenins showed binding affinities ranging from -7.6 to -13.4 kcal/mol, whereas digitogenin's exclusion indicates a significant functional divergence from its active analogs [1].

Aquaporin Binding
Class-level inference
Excluded from favorable range; comparators -7.6 to -13.4 kcal/mol
Supports sapogenin class functional divergence review
In silico docking against 13 AQPs
Aquaporin Inhibition Cancer Therapy Molecular Docking

Differential Accumulation in Digitalis

Quantitative analysis of sapogenins in several Digitalis species revealed that digitogenin is present only in small amounts, while gitogenin is the principal steroid. This differential accumulation highlights a species- and tissue-specific distribution pattern, with digitogenin being a relatively minor constituent in the plant's sapogenin profile [1].

Accumulation in Digitalis
Head-to-head
Minor constituent; gitogenin principal steroid
Informs selective isolation and sourcing strategies
TLC-MS analysis of Digitalis spp.
Phytochemistry Plant Metabolomics Natural Product Isolation

Biosynthetic Rate: Digitogenin vs. Gitogenin

In 14CO2 incorporation studies with Digitalis purpurea, the trihydroxy sapogenin digitogenin was produced at a greater rate than the dihydroxy sapogenin gitogenin. This contrasts with the cardenolide pathway, where the trihydroxy gitoxigenin was produced at a slower rate than the dihydroxy digitoxigenin, indicating a distinct metabolic regulation for spirostanol sapogenins [1].

Biosynthetic Rate
Head-to-head
Greater 14CO2 incorporation than gitogenin
Unique kinetic profile for trihydroxy sapogenin pathway
14CO2 incorporation in D. purpurea
Plant Biochemistry Biosynthesis Metabolic Flux

Cardiac Safety: Digitogenin vs. Digitoxigenin

Unlike digitoxigenin and other cardiac glycosides that inhibit Na+/K+-ATPase with nanomolar potency, digitogenin (in its glycoside form digitonin) has been explicitly noted to have no cardiac effects [1]. This is a critical differentiator, as digitoxigenin is highly cytotoxic and cardiotonic, whereas digitonin is used as a biochemical reagent for membrane solubilization without the confounding variable of cardiac activity [2].

Cardiac Activity
Class-level inference
No cardiac effects; digitoxigenin inhibits Na+/K+-ATPase
Non-cardioactive profile supports membrane research use
Digitonin biochemical characterization
Toxicology Cardiac Glycosides Drug Safety

Co-Crystallization with Gitogenin

Single crystal X-ray diffraction analysis of a crystalline compound isolated from Digitalis lanata revealed a mixed crystal consisting of a crystalline hydrate of isomorphically substituted digitogenin and gitogenin molecules in a 38:62 ratio. This specific stoichiometry provides a unique analytical fingerprint for identifying and characterizing these co-occurring sapogenins in plant extracts [1].

Co-Crystal Ratio
Head-to-head
38:62 digitogenin:gitogenin
Analytical fingerprint for sapogenin co-identification
XRD of mixed crystal from D. lanata
Crystallography Solid-State Chemistry Natural Product Chemistry

Digitogenin: Research and Industrial Applications


Membrane Protein Solubilization Using Digitonin

For researchers requiring a mild, non-ionic detergent for solubilizing membrane proteins, permeabilizing cells, or precipitating cholesterol without interfering cardiac activity, digitonin (the glycoside of digitogenin) is the reagent of choice. Unlike digitoxigenin-based compounds, digitonin does not inhibit Na+/K+-ATPase, ensuring that observed effects are due to membrane disruption rather than cardiotonic side effects [1].

Phytochemical Authentication by Co-Crystallization

Analytical laboratories and natural product chemists can leverage the specific 38:62 co-crystallization ratio of digitogenin and gitogenin from Digitalis lanata as a unique fingerprint for authenticating plant extracts or monitoring the purity of isolated sapogenins. This quantitative X-ray diffraction signature provides a robust, non-subjective method for distinguishing between closely related spirostanol sapogenins [2].

Biosynthetic Flux: Trihydroxy Sapogenin Model

Plant biochemists investigating the regulation of steroidal saponin biosynthesis can use digitogenin as a model compound for studying trihydroxy sapogenin production. Its greater biosynthetic rate compared to the dihydroxy gitogenin, as demonstrated by 14CO2 incorporation studies, offers a unique system for dissecting the enzymatic steps and regulatory controls governing hydroxylation patterns in the spirostanol pathway [3].

Non-Cardioactive Steroid Research Use

Investigators studying steroidal compounds where cardiac activity is a confounding variable should prioritize digitogenin over digitoxigenin. The explicit lack of cardiac effects for digitonin (and by extension, its aglycone digitogenin) ensures that experimental outcomes in cell biology or toxicology studies are not skewed by unintended Na+/K+-ATPase inhibition, a common issue with many digitalis-derived compounds [4].

Application
Selection Property
Validation Focus
Membrane protein solubilization & cholesterol precipitation
Digitonin-based non-ionic detergent; non-cardioactive
Confirm membrane protein yield without Na+/K+-ATPase interference
Phytochemical authentication of Digitalis extracts
Characteristic co-crystallization ratio with gitogenin
Verify co-crystal stoichiometry via XRD
Plant steroidal saponin biosynthesis studies
Trihydroxy sapogenin model with distinct biosynthetic rate
Assess metabolic flux in 14CO2 incorporation assays
Steroid research requiring non-cardioactive control
Absence of Na+/K+-ATPase inhibition (distinct from cardenolides)
Confirm no cardiac activity in cellular assays

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